molecular formula C22H11Cl3D10N4O B594183 Rimonabant-d10 CAS No. 929221-88-5

Rimonabant-d10

Numéro de catalogue B594183
Numéro CAS: 929221-88-5
Poids moléculaire: 473.8
Clé InChI: JZCPYUJPEARBJL-ODKVXHBQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Rimonabant-d10 is a deuterium-labeled version of Rimonabant . It’s used as an internal standard for the quantification of Rimonabant by GC or LC-MS . Rimonabant is a cannabinoid 1 (CB1) receptor antagonist with a Ki of 5.6 nM . It’s selective for CB1 over CB2 receptors .


Molecular Structure Analysis

Rimonabant-d10 has a molecular formula of C22H11Cl3D10N4O and a formula weight of 473.8 . Its InChi Code is InChI=1S/C22H21Cl3N4O/c1-14-20(22(30)27-28-11-3-2-4-12-28)26-29(19-10-9-17(24)13-18(19)25)21(14)15-5-7-16(23)8-6-15/h5-10,13H,2-4,11-12H2,1H3,(H,27,30)/i2D2,3D2,4D2,11D2,12D2 .


Physical And Chemical Properties Analysis

Rimonabant-d10 is a solid under normal conditions . It is soluble in chloroform .

Applications De Recherche Scientifique

  • Obesity and Metabolic Syndrome : Rimonabant has shown effectiveness in reducing obesity-associated hepatic steatosis and features of metabolic syndrome in obese Zucker fa/fa rats. This includes improvements in inflammation, dyslipidemia, and increased levels of the anti-inflammatory hormone adiponectin (Gary-Bobo et al., 2007).

  • Effects on Lipid Profile : It has been found to improve metabolic risk factors, including adiponectin levels, in overweight patients with dyslipidemia (Després et al., 2005).

  • Antidepressant Activity : Initially, rimonabant showed antidepressant-like effects in mice, comparable to the tricyclic antidepressant imipramine. However, these effects diminished after extended treatment, suggesting a complex interaction with mood regulation (Lee et al., 2009).

  • Psychiatric Side Effects : Chronic treatment with rimonabant resulted in depression-like phenotype in rodent models, including increased immobility time in the forced swim test and reduced consumption of sucrose-sweetened water, indicative of anhedonia (Beyer et al., 2010).

  • Type 2 Diabetes : Rimonabant has shown efficacy in overweight or obese patients with type 2 diabetes, improving HbA1c levels and cardiovascular and metabolic risk factors (Scheen et al., 2006).

  • Cardiometabolic Risk Factors : It has been shown to consistently reduce body weight, waist circumference, triglycerides, blood pressure, insulin resistance, and C-reactive protein levels, while increasing HDL cholesterol concentrations in overweight/obese patients (Scheen, 2008).

  • Impact on Fear-Promoting Effects : A study found that rimonabant, when injected into the brain, caused a sustained fear response in mice, suggesting a complex interaction with emotional processing (Micale et al., 2019).

  • Potential in Treating Other Conditions : Rimonabant has been suggested to have potential roles beyond obesity management, such as in treating tobacco smoking and cardiometabolic risk factors (Gelfand & Cannon, 2006).

Safety And Hazards

Rimonabant-d10 should be stored at -20°C . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . It can cause moderate to severe irritation to the skin and eyes .

Orientations Futures

The development of peripheral CB1 blockers, characterized by low brain penetrance, has been a focus in recent years . These molecules seem to overcome the neuropsychiatric negative effects previously observed with brain-penetrant CB1 inhibitors, while retaining or even outperforming their efficacy . The mechanisms of action of these peripherally restricted compounds are only beginning to emerge . Further studies are needed to better establish the benefit-to-risk profile of these drugs and define their place in obesity and diabetes management .

Propriétés

IUPAC Name

5-(4-chlorophenyl)-N-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-1-(2,4-dichlorophenyl)-4-methylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21Cl3N4O/c1-14-20(22(30)27-28-11-3-2-4-12-28)26-29(19-10-9-17(24)13-18(19)25)21(14)15-5-7-16(23)8-6-15/h5-10,13H,2-4,11-12H2,1H3,(H,27,30)/i2D2,3D2,4D2,11D2,12D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZCPYUJPEARBJL-ODKVXHBQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])NC(=O)C2=NN(C(=C2C)C3=CC=C(C=C3)Cl)C4=C(C=C(C=C4)Cl)Cl)([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21Cl3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rimonabant-d10

Citations

For This Compound
1
Citations
A Vázquez-Oliver, S Pérez-García, N Pizarro… - bioRxiv, 2021 - biorxiv.org
… Then, 100 μL of supernatant was mixed with 25 μL of the internal standard (rimonabant-d10, 0.004 μg/mL in ethanol, Bertin technologies, Montigny le Bretonneux, France) and 4 μL of …
Number of citations: 1 www.biorxiv.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.